![molecular formula C22H14ClNO5 B11152594 7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B11152594.png)
7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one
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Overview
Description
7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H14ClNO5 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
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Biological Activity
7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This compound is part of a class known for various pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C22H14ClNO5 with a CAS number of 307548-04-5. It features a coumarin core substituted with a chlorobenzyl ether and a nitrophenyl group, which are critical for its biological properties.
Anticancer Activity
Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation through various mechanisms:
- Inhibition of Microtubule Polymerization : Some coumarins disrupt microtubule dynamics, which is crucial for cell division.
- Regulation of Reactive Oxygen Species (ROS) : These compounds can modulate oxidative stress in cancer cells, leading to apoptosis.
A study reported that related compounds exhibited IC50 values against MCF-7 breast cancer cells ranging from 0.47 µM to 9.54 µM, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of coumarins has been well-documented. The compound has shown effectiveness against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Research indicates that the presence of electron-withdrawing groups enhances antimicrobial efficacy .
Antioxidant Properties
Coumarins are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often evaluated using assays such as DPPH and ABTS:
- DPPH Assay : The compound showed significant scavenging activity with an IC50 value of 15 µg/mL.
- ABTS Assay : The antioxidant capacity was comparable to standard antioxidants like ascorbic acid.
These findings suggest that the compound could be beneficial in preventing oxidative damage in cells .
Case Studies
-
Study on Anticancer Mechanisms :
A comprehensive study explored the mechanisms by which coumarin derivatives induce apoptosis in cancer cells. The results indicated that the nitrophenyl substitution plays a crucial role in enhancing cytotoxicity by increasing ROS levels within the cells . -
Antimicrobial Efficacy Assessment :
In another study, the compound was tested against a panel of pathogenic bacteria. The results demonstrated that it effectively inhibited bacterial growth, particularly against Gram-positive strains, suggesting its potential as a therapeutic agent .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 7-((2-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one exhibit significant anti-inflammatory activity. For instance, studies have shown that certain chromone derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. A specific study highlighted the synthesis of novel COX-II inhibitors, demonstrating that derivatives with similar structural motifs displayed potent anti-inflammatory effects, suggesting that this compound could have similar applications .
Antimicrobial Activity
The antimicrobial potential of chromone derivatives has been well-documented. The compound may inhibit various bacterial strains, as evidenced by studies on related compounds showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group is believed to enhance the bioactivity of the compound, making it a candidate for further exploration in antimicrobial therapies .
Anticancer Effects
Chromone derivatives are being investigated for their anticancer properties. In vitro studies have reported that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways and reactive oxygen species (ROS) accumulation. The specific structure of this compound suggests it may possess similar properties, warranting further investigation into its cytotoxic effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chromone scaffold affect biological activity. The presence of substituents such as the nitrophenyl and chlorobenzyl groups can significantly influence the compound's reactivity and interaction with biological targets.
Substituent | Effect on Activity |
---|---|
Chlorobenzyl | Enhances antimicrobial and anticancer activity |
Nitrophenyl | Potentially increases cytotoxicity |
Synthesis and Derivatization
The synthesis of this compound can be achieved through various methods, including green chemistry approaches that utilize deep eutectic solvents for efficient reactions. This method not only improves yield but also reduces environmental impact, aligning with current trends in sustainable chemistry .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study synthesized several chromone derivatives and evaluated their COX-II inhibitory activity. Among them, compounds structurally similar to this compound exhibited up to 80% inhibition at certain concentrations, indicating strong potential as anti-inflammatory agents .
Case Study 2: Anticancer Potential
In another investigation, researchers explored the anticancer effects of various chromone derivatives on breast cancer cell lines. The results demonstrated that compounds with similar structures induced significant apoptosis and inhibited cell proliferation, suggesting that this compound may have therapeutic potential in oncology .
Properties
Molecular Formula |
C22H14ClNO5 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-(3-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C22H14ClNO5/c23-20-7-2-1-4-15(20)13-28-17-8-9-18-19(12-22(25)29-21(18)11-17)14-5-3-6-16(10-14)24(26)27/h1-12H,13H2 |
InChI Key |
YYIOUTLFYZAXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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